N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethylbenzene-1-sulfonamide
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Overview
Description
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring and the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the indole ring or the sulfonamide group.
Scientific Research Applications
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the sulfonamide group can enhance its binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological activity being studied, but may include enzymes, receptors, and signaling pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide: Known for its role as a melatonin analog with sleep-regulating properties.
N-[2-(5-Fluoro-3-phenyl-1H-indol-2-yl)ethyl]acetamide: Studied for its antiviral activities.
Uniqueness
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromo and chloro substituents, along with the sulfonamide group, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O2S/c1-11-9-19(12(2)8-17(11)21)26(24,25)22-7-6-15-13(3)23-18-5-4-14(20)10-16(15)18/h4-5,8-10,22-23H,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIKHAHINHZIBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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